molecular formula C9H11ClFNO B13595394 3-(2-Chloro-4-fluorophenoxy)propan-1-amine

3-(2-Chloro-4-fluorophenoxy)propan-1-amine

Cat. No.: B13595394
M. Wt: 203.64 g/mol
InChI Key: UZQFKGUZUYEEQM-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenoxy)propan-1-amine is a fluorinated organic compound that serves as a valuable amine-containing building block in medicinal chemistry and drug discovery research. Its molecular structure, featuring a phenoxy linker with chloro and fluoro substituents, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. As a key synthetic intermediate, this amine is for research applications only. Researchers are responsible for verifying the compound's suitability for their specific experimental purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11ClFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,4-5,12H2

InChI Key

UZQFKGUZUYEEQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCCN

Origin of Product

United States

Contextualization Within Modern Organic Chemistry

In the realm of modern organic chemistry, the focus often lies on the efficient construction of complex molecular architectures. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The presence of both a chloro and a fluoro substituent on the phenyl ring of 3-(2-chloro-4-fluorophenoxy)propan-1-amine is a noteworthy feature. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The aryloxypropylamine scaffold itself is a privileged structural motif found in numerous biologically active compounds. This framework consists of an aromatic ring linked to a propylamino side chain via an ether linkage. The flexibility of the propylamine (B44156) chain, coupled with the potential for diverse substitution on the aromatic ring, allows for the fine-tuning of a molecule's properties.

Significance As a Versatile Chemical Building Block

The utility of 3-(2-chloro-4-fluorophenoxy)propan-1-amine as a chemical building block stems from the reactivity of its constituent functional groups. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, enabling the facile introduction of this moiety into larger, more complex molecules.

The substituted aromatic ring provides a platform for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity of such transformations. The ether linkage, while generally stable, can be cleaved under specific, often harsh, reaction conditions.

The combination of these features makes this compound a valuable intermediate in multi-step synthetic sequences. Its application can be envisioned in the construction of libraries of compounds for high-throughput screening in drug discovery and in the synthesis of agrochemicals and other specialty chemicals.

Overview of Research Trajectories for Aryloxypropylamines

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the ether linkage and the carbon-nitrogen bond.

Two logical retrosynthetic pathways emerge:

Pathway A (Etherification First): The primary disconnection is the C-N bond of the primary amine. This suggests the formation of the amine in the final step. The precursor would be a propyl halide or a similar electrophile bearing the intact 2-chloro-4-fluorophenoxy group. A further disconnection of the aryl ether C-O bond leads back to 2-chloro-4-fluorophenol (B157789) and a three-carbon synthon (e.g., an epoxypropane or halopropanenitrile derivative). This is often the preferred route as it introduces the sensitive amine functionality at a late stage, avoiding potential side reactions.

Pathway B (Amine First): An alternative disconnection breaks the C-O ether bond first. This approach involves the reaction of 2-chloro-4-fluorophenol with a pre-formed 3-aminopropanol derivative or a protected version thereof. This route can be less efficient due to the potential for the amine to compete as a nucleophile in the etherification step or require additional protection/deprotection steps.

Based on efficiency and functional group compatibility, Pathway A is generally the more strategic approach for constructing aryloxypropanamines.

Forward Synthesis Routes and Strategic Bond Formations

The forward synthesis builds upon the retrosynthetic analysis, focusing on two critical bond formations: the aryl ether linkage and the primary amine.

Etherification Reactions in Aryloxypropan-1-amine Synthesis

The formation of the aryl ether bond is a cornerstone of the synthesis. The Williamson ether synthesis is a classic and widely employed method for this transformation. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. masterorganicchemistry.com In the context of synthesizing the target molecule, this typically involves the reaction of 2-chloro-4-fluorophenol with a suitable three-carbon electrophile.

Common strategies include:

Reaction with 3-halopropanenitrile: The phenoxide, generated by treating 2-chloro-4-fluorophenol with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), acts as a nucleophile. It displaces a halide from a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) to form the key intermediate, 3-(2-chloro-4-fluorophenoxy)propanenitrile. This nitrile is then reduced to the target primary amine in a subsequent step.

Michael Addition to Acrylonitrile: An alternative route to the nitrile intermediate is the base-catalyzed Michael addition of 2-chloro-4-fluorophenol to acrylonitrile. This reaction forms the C-O bond via conjugate addition.

Reaction with Epichlorohydrin: A two-step sequence can be employed where the phenol is first reacted with epichlorohydrin. The resulting epoxide can then be opened by an amine source to install the aminopropanol (B1366323) backbone.

The choice of base and solvent is crucial for maximizing the yield of O-alkylation over competing C-alkylation, where the electrophile reacts with the aromatic ring of the phenol.

Amine Formation Strategies (e.g., Gabriel synthesis, nitriles reduction)

Once the aryloxypropane framework is established, the primary amine is introduced. Two robust methods are particularly relevant:

Reduction of Nitriles: This is a highly effective method when the synthesis proceeds via the 3-(2-chloro-4-fluorophenoxy)propanenitrile intermediate. The cyano group is readily reduced to a primary amine using various reducing agents. Common reagents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that provides high yields of the primary amine.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is another effective method.

Table 1: Comparison of Common Nitrile Reduction Methods
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupHigh reactivity and yieldRequires strictly anhydrous conditions; highly reactive with protic groups
Catalytic Hydrogenation (H₂/Raney Ni)Methanol (B129727)/Ammonia (B1221849), elevated pressure and temperatureCost-effective for large scale, high yieldRequires specialized high-pressure equipment; catalyst can be pyrophoric
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, ambient or elevated pressureMilder conditions than Raney NiPotential for dehalogenation of the aromatic ring

Gabriel Synthesis: The Gabriel synthesis is a reliable method for forming primary amines from alkyl halides, effectively avoiding the over-alkylation often seen in direct amination with ammonia. wikipedia.orglibretexts.orgmasterorganicchemistry.com This route would involve:

Preparation of an Alkyl Halide: The etherification of 2-chloro-4-fluorophenol with a reagent like 1-bromo-3-chloropropane (B140262) would yield 1-(3-bromopropoxy)-2-chloro-4-fluorobenzene.

Alkylation of Phthalimide (B116566): The resulting alkyl halide is then reacted with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate (H₂N⁻), displacing the halide in an Sₙ2 reaction. wikipedia.org

Hydrolysis: The final primary amine is liberated from the N-alkylphthalimide intermediate. This is typically achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis. libretexts.orgthermofisher.com The use of hydrazine is often preferred as it proceeds under milder, neutral conditions. thermofisher.com

Multi-Step Convergent and Divergent Synthesis Approaches

While a linear synthesis is straightforward for a single target molecule, convergent and divergent strategies are valuable for producing analogues or building chemical libraries.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into multiple different final products. For example, the key intermediate 3-(2-chloro-4-fluorophenoxy)propanenitrile could be used to synthesize not only the target primary amine (via reduction) but also other derivatives by chemically modifying the nitrile group. Similarly, a common precursor like 2-chloro-4-fluorophenol could be reacted with a variety of different side chains to generate a library of related aryloxypropanamine compounds.

Optimization of Synthetic Pathways for Enhanced Efficiency

Optimizing the synthesis of this compound focuses on improving yields, minimizing side products, and ensuring cost-effectiveness, particularly in the critical etherification step.

Catalyst Screening and Ligand Effects in Reaction Optimization

The efficiency of the C-O bond formation can be significantly enhanced through catalysis. While the Williamson ether synthesis can be performed with a simple base, more advanced catalytic systems are used to overcome challenges like low reactivity or side reactions.

Phase-Transfer Catalysis (PTC): For the Williamson synthesis, phase-transfer catalysts are highly effective. phasetransfercatalysis.com These catalysts, typically quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. This enhances the reaction rate and can improve the selectivity for O-alkylation over undesired C-alkylation by minimizing the presence of hydrogen-bonding species that would otherwise solvate the oxygen anion. phasetransfercatalysis.comresearchgate.net

Copper- and Palladium-Catalyzed Cross-Coupling: For aryl ether synthesis, transition metal catalysis provides powerful alternatives.

Ullmann Condensation: This classic copper-catalyzed reaction couples a phenol with an aryl halide. Modern variations use catalytic amounts of a copper salt (e.g., CuI) with a specific ligand. Ligand screening is crucial for optimizing the reaction, with compounds like N,N-dimethylglycine or various phenanthrolines showing efficacy in improving yields and allowing for milder reaction conditions. beilstein-journals.orgjsynthchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a versatile method for forming C-O bonds. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, influencing catalytic activity and substrate scope. acs.org For electron-rich phenols and aryl halides, specialized bulky electron-rich phosphine ligands (e.g., tBuBrettPhos) are often required to achieve high yields. acs.org

Table 2: Catalytic Systems for Aryl Ether Synthesis
MethodTypical Catalyst SystemKey Optimization ParameterApplication Note
Phase-Transfer Catalysis (PTC)Quaternary Ammonium Salt (e.g., TBAB) + Base (e.g., K₂CO₃)Catalyst structure, solvent polarityImproves rate and O-alkylation selectivity in Williamson synthesis
Ullmann CondensationCuI + Ligand (e.g., N,N-dimethylglycine) + Base (e.g., K₃PO₄)Ligand identity, base, solventUseful for coupling phenols with aryl halides
Buchwald-Hartwig CouplingPd Precatalyst (e.g., tBuBrettPhos Pd G3) + Base (e.g., Cs₂CO₃)Phosphine ligand structureBroad substrate scope, tolerates many functional groups

Solvent Effects and Reaction Condition Tuning

The synthesis of this compound typically involves a multi-step process, with the formation of the ether linkage and the introduction of the amine group being critical stages. The tuning of solvents and reaction conditions is paramount for maximizing yield and minimizing side reactions in both steps.

A primary route to the core structure involves the Williamson ether synthesis, reacting an organohalide with an alkoxide. In this context, 2-chloro-4-fluorophenol would be deprotonated to its corresponding phenoxide and reacted with a 3-carbon electrophile bearing a precursor to the amine. The choice of solvent significantly impacts the rate and selectivity of this S_N2 reaction. rsc.org

Solvent Polarity: Protic solvents tend to slow the reaction rate by solvating the alkoxide nucleophile, thus reducing its availability. Apolar solvents are also suboptimal. Polar aprotic solvents, such as acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF), are frequently employed as they effectively dissolve the reactants without strongly solvating the nucleophile, thereby accelerating the reaction. wikipedia.orgchemeurope.com For the reaction between a phenoxide and an alkyl halide, changing the solvent from methanol to acetonitrile can dramatically increase the ratio of the desired O-alkylation product over undesired C-alkylation side products. rsc.orgaiche.org

Temperature: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, often requiring several hours to reach completion. wikipedia.orgchemeurope.com However, process optimization studies have shown that using higher temperatures (e.g., 300 °C) can facilitate the use of weaker alkylating agents and streamline the process on an industrial scale. wikipedia.org

Base and Catalyst: The choice of base for deprotonating the phenol (e.g., potassium carbonate, sodium hydroxide) and the potential use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are also critical parameters that are tuned to enhance reaction efficiency, especially in industrial settings. chemeurope.com

The subsequent conversion to a primary amine, for instance via reductive amination of a corresponding aldehyde or ketone, is also highly condition-dependent. The choice of reducing agent (e.g., sodium borohydride (B1222165), sodium cyanoborohydride, catalytic hydrogenation) and solvent can influence the chemoselectivity and prevent the formation of secondary or tertiary amine byproducts. organic-chemistry.org

The table below summarizes the general effects of solvents on the key Williamson ether synthesis step.

Solvent TypeExamplesEffect on Reaction RateRationale
Polar Aprotic Acetonitrile, DMF, DMSOAcceleratesSolvates the counter-ion but not the nucleophile, increasing nucleophile availability. libretexts.org
Polar Protic Water, Ethanol, MethanolSlowsSolvates and stabilizes the nucleophile, reducing its reactivity. wikipedia.org
Apolar Hexane, TolueneSlowsPoor solubility of the ionic alkoxide reactant. wikipedia.org

Process Intensification Techniques in Synthesis

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.com In the synthesis of pharmaceutical intermediates like this compound, two key PI techniques are continuous flow chemistry and microwave-assisted synthesis.

Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems offers significant advantages. Flow reactors provide superior heat and mass transfer, enabling better control over reaction temperature and mixing, which is crucial for highly exothermic or rapid reactions. pharmasalmanac.combeilstein-journals.org This enhanced control often leads to higher yields, improved product quality, and fewer side reactions. pharmasalmanac.com For the synthesis of primary amines, continuous flow processes allow for the safe handling of hazardous reagents like ammonia and can reduce reaction times from hours to minutes. morressier.comthieme-connect.com The scalability of flow chemistry is also more straightforward than batch processes, as production can be increased by running the system for longer periods or by "numbering-up" reactors. pharmasalmanac.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture. sphinxsai.com This technique differs fundamentally from conventional heating, as it involves direct coupling of microwave energy with polar molecules in the mixture, leading to rapid and uniform heating. scispace.comnih.gov For reactions like the Williamson ether synthesis, microwave assistance can reduce reaction times from several hours to just a few minutes and may increase yields. wikipedia.orgyoutube.com The rapid heating can overcome activation energy barriers more efficiently, accelerating the rate of desired product formation. anton-paar.com

TechniqueKey AdvantagesApplication in Synthesis
Continuous Flow Enhanced safety, superior process control, easier scalability, higher yields. pharmasalmanac.combeilstein-journals.orgSafe handling of ammonia for amination; precise temperature control for ether synthesis. morressier.comacs.org
Microwave-Assisted Drastic reduction in reaction time, improved yields, high product purity. youtube.comanton-paar.comAcceleration of the Williamson ether synthesis step. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes that minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing efficiency.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Addition reactions, such as the direct reductive amination of an aldehyde with ammonia, are highly atom-economical as they ideally produce only water as a byproduct.

Aldehyde (R-CHO) + Ammonia (NH₃) + Hydrogen (H₂) → Primary Amine (R-CH₂NH₂) + Water (H₂O)

This contrasts with substitution or elimination reactions which generate stoichiometric amounts of byproducts (e.g., salts), leading to lower atom economy. researchgate.net Maximizing reaction efficiency involves not only choosing atom-economical reactions but also optimizing conditions to achieve high chemical yields and selectivity, thereby reducing waste from side products and unreacted starting materials.

Solvent-Free and Alternative Solvent Methodologies

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs).

Solvent-Free Synthesis: Research has demonstrated that the Williamson ether synthesis can be performed efficiently under solvent-free conditions. For instance, the etherification of phenols can be achieved by reacting them with alkylating agents in the presence of a solid base like potassium carbonate (K₂CO₃), offering advantages of high purity, excellent yield, and environmental friendliness. researchgate.net

Alternative Solvents: When a solvent is necessary, greener alternatives are sought.

Water: For some amination reactions, water can be an excellent eco-friendly solvent, enhancing reaction kinetics and simplifying product isolation. digitellinc.com

Deep Eutectic Solvents (DESs): These solvents are gaining attention as environmentally benign substitutes for traditional organic solvents. DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They have been successfully used in various amination reactions, offering benefits like low volatility, high thermal stability, and recyclability. mdpi.com

Supercritical Carbon Dioxide (sc-CO₂): As a reaction medium, sc-CO₂ is non-toxic, non-flammable, and easily removable. It has been used for the synthesis of imines, where it acts as both a solvent and a promoter, with the product often precipitating in pure form. chemistryviews.org

Catalytic and Biocatalytic Approaches

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, reduce energy consumption, and enable more atom-economical pathways. In amine synthesis, transition metal catalysts (e.g., based on Nickel or Iridium) can facilitate the direct amination of alcohols or the reductive amination of ketones, providing efficient routes to primary amines. organic-chemistry.orgacs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild conditions (room temperature and neutral pH) and can exhibit exceptional enantio-, regio-, and chemoselectivity. nih.govbohrium.com For the synthesis of chiral amines, which are common in pharmaceuticals, biocatalysis is particularly powerful.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mbl.or.kr They are widely used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. Research on the synthesis of (R)-1-phenoxypropan-2-amine, a close analog of the target compound, has shown that ω-transaminases can be engineered to improve catalytic activity and achieve complete conversion of the ketone substrate. nih.govresearchgate.net This approach could be directly applicable to produce an enantiomerically pure form of this compound from its corresponding ketone precursor.

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These are other classes of enzymes that provide direct, asymmetric routes to chiral amines via the reduction of imines or the reductive amination of ketones, respectively. bohrium.comfrontiersin.org

The use of biocatalysts aligns perfectly with green chemistry principles by offering highly efficient and selective transformations under benign conditions, significantly reducing the environmental footprint of the synthesis. wiley.com

Reactivity Profiling of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, thereby defining its characteristic reactions.

Nucleophilic Properties and Alkylation Reactions

The primary amine functionality in this compound readily engages in nucleophilic substitution reactions with alkyl halides. This reactivity is a direct consequence of the lone pair of electrons on the nitrogen atom seeking a positively charged or electron-deficient center. The reaction typically proceeds via an SN2 mechanism, leading to the formation of secondary amines. However, the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations, yielding tertiary amines and even quaternary ammonium salts.

To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial. Utilizing a large excess of the primary amine can favor the formation of the secondary amine by increasing the probability that the alkyl halide will react with the more abundant primary amine rather than the newly formed secondary amine.

Table 1: Representative Alkylation Reactions of Primary Amines

Alkylating AgentProduct TypeGeneral Reaction Conditions
Methyl IodideSecondary AmineExcess primary amine, polar aprotic solvent
Ethyl BromideSecondary AmineStoichiometric control, presence of a mild base
Benzyl ChlorideSecondary AminePhase transfer catalysis for enhanced reactivity

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows it to react readily with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or acid anhydrides, results in the formation of stable amide linkages. This reaction is fundamental in synthetic organic chemistry for the protection of amine groups or the synthesis of more complex molecules. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. The resulting sulfonamides are often crystalline solids and have applications in medicinal chemistry and as protecting groups.

Table 2: Acylation and Sulfonylation of a Primary Amine Moiety

ReagentFunctional Group FormedTypical Base Used
Acetyl ChlorideAmidePyridine, Triethylamine
Acetic AnhydrideAmidePyridine, Sodium Acetate
p-Toluenesulfonyl ChlorideSulfonamidePyridine, Sodium Hydroxide

Reductive Amination Pathways

Reductive amination provides a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride and sodium cyanoborohydride being common choices due to their selectivity for the imine over the carbonyl group. masterorganicchemistry.com

This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

Aromatic Reactivity of the 2-Chloro-4-fluorophenoxy Moiety

The 2-chloro-4-fluorophenoxy group exhibits reactivity characteristic of substituted benzene (B151609) rings, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Potentials

The substituents on the aromatic ring, namely the chloro, fluoro, and the propoxyamine groups, direct the position of incoming electrophiles during electrophilic aromatic substitution (EAS) reactions. Both chlorine and fluorine are ortho, para-directing deactivators. The ether linkage of the propoxyamine group is an activating ortho, para-director. The interplay of these directing effects determines the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Halogen Exchange Reactions and Palladium-Catalyzed Cross-Coupling Reactions

The chlorine and fluorine atoms on the aromatic ring can potentially undergo halogen exchange reactions, although this typically requires harsh conditions or specific catalysts. google.comgoogle.com Of greater synthetic utility are palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The chloro-substituted position of the aromatic ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.netnih.gov These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, onto the aromatic core. The reactivity of the C-Cl bond in these transformations is generally lower than that of C-Br or C-I bonds, often necessitating the use of more specialized and electron-rich phosphine ligands to facilitate the catalytic cycle. rsc.org The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions. nih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron ReagentC-C (Aryl-Aryl)
Heck CouplingAlkeneC-C (Aryl-Vinyl)
Buchwald-Hartwig AminationAmineC-N (Aryl-Amine)

Intramolecular Cyclization and Rearrangement Mechanisms

Information on the intramolecular cyclization and rearrangement mechanisms of this compound is not available in the reviewed literature.

Stereochemical Considerations in Reactions Involving the Compound

Details regarding the stereochemical considerations in reactions involving this compound are not documented in the surveyed scientific resources.

Based on a comprehensive review of available scientific literature and chemical databases, there is currently no specific information detailing the direct utilization of This compound as a precursor for the advanced chemical structures outlined in the requested article.

Searches for the application of this specific compound in the synthesis of nitrogen-containing heterocycles such as piperazines, morpholines, quinolines, and isoquinolines, or in the construction of fused heterocyclic architectures, complex polyfunctional molecules, specialized ligands for coordination chemistry, and supramolecular assemblies, did not yield any relevant research findings or documented synthetic pathways.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound". The available literature does not support the specific connections required to generate content for the requested sections and subsections.

Derivatization Strategies and Structure Reactivity Relationships of 3 2 Chloro 4 Fluorophenoxy Propan 1 Amine

Modifications at the Primary Amine Center

The primary amine group of 3-(2-chloro-4-fluorophenoxy)propan-1-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

The nucleophilic nature of the primary amine readily allows for the formation of amide and carbamate (B1207046) linkages, which are fundamental transformations in organic synthesis.

Amide Synthesis: Amide derivatives are commonly synthesized by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using various coupling reagents that activate the carboxylic acid. nih.gov The general scheme for amide formation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov

The structure of the acylating agent significantly influences the properties of the resulting amide. For instance, reaction with a simple acyl chloride like acetyl chloride would yield N-[3-(2-chloro-4-fluorophenoxy)propyl]acetamide, a relatively simple derivative. In contrast, using a more complex, functionally rich carboxylic acid can introduce new physicochemical properties to the molecule. The reactivity of the amine in these reactions is influenced by steric hindrance around the nitrogen atom and the electronic properties of the phenoxy group.

Interactive Table: Representative Amide and Carbamate Synthesis Reactions.

Derivative Type Reactant 1 Reactant 2 General Conditions Resulting Derivative
Amide This compound Acetyl Chloride Base (e.g., triethylamine), inert solvent N-[3-(2-chloro-4-fluorophenoxy)propyl]acetamide
Amide This compound Benzoic Acid Coupling agent (e.g., DCC, EDC), inert solvent N-[3-(2-chloro-4-fluorophenoxy)propyl]benzamide
Carbamate This compound Ethyl Chloroformate Base (e.g., pyridine), inert solvent Ethyl N-[3-(2-chloro-4-fluorophenoxy)propyl]carbamate

Urea (B33335) and thiourea (B124793) derivatives are another important class of compounds that can be synthesized from the primary amine of this compound. These functional groups are known for their ability to form strong hydrogen bonds and have been explored in various chemical contexts. jennysynth.com

Urea Synthesis: The most common method for urea synthesis involves the reaction of the primary amine with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. For instance, reacting this compound with phenyl isocyanate would yield 1-[3-(2-chloro-4-fluorophenoxy)propyl]-3-phenylurea. google.com The properties of the resulting urea are dictated by the substituent on the isocyanate.

Thiourea Synthesis: Similarly, thiourea derivatives are prepared by reacting the primary amine with an isothiocyanate. patsnap.com The reaction mechanism is analogous to urea formation, with the amine attacking the carbon of the isothiocyanate. The reaction of this compound with phenyl isothiocyanate would produce 1-[3-(2-chloro-4-fluorophenoxy)propyl]-3-phenylthiourea. Thioureas often exhibit different chemical and biological properties compared to their urea counterparts due to the presence of the sulfur atom. ubaya.ac.id

Interactive Table: Representative Urea and Thiourea Synthesis Reactions.

Derivative Type Reactant 1 Reactant 2 General Conditions Resulting Derivative
Urea This compound Phenyl Isocyanate Inert solvent, room temperature 1-[3-(2-chloro-4-fluorophenoxy)propyl]-3-phenylurea
Urea This compound Methyl Isocyanate Inert solvent, room temperature 1-[3-(2-chloro-4-fluorophenoxy)propyl]-3-methylurea
Thiourea This compound Phenyl Isothiocyanate Inert solvent, room temperature or gentle heating 1-[3-(2-chloro-4-fluorophenoxy)propyl]-3-phenylthiourea

The bifunctional nature of primary amines allows them to participate in step-growth polymerization reactions, leading to the formation of oligomers and polymers. rsc.org For aromatic amines, oxidative polymerization is a common method to produce conjugated polymers. google.comresearchgate.net While specific studies on the polymerization of this compound are not extensively documented, general principles of amine-based polymerization can be applied.

For instance, reaction with difunctional acyl chlorides or diisocyanates could lead to the formation of polyamides and polyureas, respectively. The resulting polymers would have the 3-(2-chloro-4-fluorophenoxy)propyl moiety as a repeating side chain, which would significantly influence the polymer's properties, such as solubility, thermal stability, and mechanical strength. The structure of the polymer backbone would be determined by the co-monomer used in the polymerization reaction.

Functionalization of the Propan-1-amine Side Chain

Beyond modifications at the amine terminus, the propan-1-amine side chain itself can be a target for chemical functionalization, although this is generally less common than direct amine derivatization.

The primary amine group can undergo various oxidative transformations. For instance, oxidation of primary amines can lead to the formation of imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. However, these reactions can sometimes be challenging to control and may lead to a mixture of products. More complex oxidative cyclization reactions are also possible if a suitable reactive partner is present in the molecule or added to the reaction mixture. google.com

Direct modification of the alkyl backbone of the propan-1-amine side chain is challenging due to the relative inertness of C-H bonds. However, advanced synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce functional groups at specific positions on the propyl chain. Such transformations would allow for a fine-tuning of the molecule's three-dimensional structure and properties. These methods, while powerful, are often substrate-specific and would require dedicated research to be applied effectively to this compound.

Aromatic Ring Functionalization and Substituent Effects

The aromatic core of this compound, a 1,2,4-trisubstituted benzene (B151609) ring, offers several avenues for synthetic modification. The existing substituents—a chloro group, a fluoro group, and a propanamine ether linkage—exert significant influence on the regioselectivity and rate of further functionalization through a combination of electronic and steric effects.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings by deprotonation at a position ortho to a directing metalation group (DMG), followed by quenching with an electrophile. wikipedia.orgchem-station.com In the case of this compound, the ether oxygen atom of the phenoxy group serves as an effective DMG. This is due to its Lewis basicity, which allows it to coordinate with an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), thereby lowering the kinetic barrier to deprotonation at an adjacent C-H bond. wikipedia.org

The aromatic ring has two protons ortho to the directing ether group, located at the C3 and C5 positions. The regiochemical outcome of the lithiation is determined by the combined electronic and steric influences of the other ring substituents.

C3 Position: This position is ortho to the directing ether group and adjacent to the chloro substituent. The chloro group is inductively electron-withdrawing, which increases the acidity of the adjacent proton, making it a kinetically favored site for deprotonation. However, the chloro group also imparts steric hindrance, which could potentially impede the approach of the bulky organolithium base.

C5 Position: This position is ortho to the ether and meta to the chloro group. While less sterically hindered, it is electronically less activated for deprotonation compared to the C3 position.

In many cases involving substituted anisoles and related ethers, the directing power of the oxygen atom combined with the acidifying effect of an adjacent halogen leads to metalation at the position between these two groups. harvard.edu Therefore, the predominant formation of the 3-lithio derivative is anticipated. Subsequent reaction of this aryllithium intermediate with a variety of electrophiles can introduce a wide range of functional groups at the C3 position.

ElectrophileReagent ExampleIntroduced Functional Group
Carbonyl CompoundsAcetone, BenzaldehydeHydroxyalkyl (-CR₂OH)
Alkyl HalidesMethyl iodideMethyl (-CH₃)
Silyl HalidesTrimethylsilyl chlorideTrimethylsilyl (-Si(CH₃)₃)
CarboxylationCarbon dioxide (CO₂)Carboxylic acid (-COOH)
Boronic EstersTrimethyl borateBoronic acid (-B(OH)₂)

This table presents potential functionalizations via Directed ortho Metalation, assuming regioselective lithiation at the C3 position.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org The Buchwald-Hartwig amination, specifically, enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is highly relevant for modifying this compound, which possesses a reactive aryl chloride bond at the C2 position.

The C-Cl bond is significantly more reactive in palladium-catalyzed oxidative addition cycles than the C-F bond, ensuring high chemoselectivity for functionalization at the C2 position. The reaction typically employs a palladium(0) source (such as Pd₂(dba)₃ or Pd(OAc)₂ with a reductant) and a sterically hindered, electron-rich phosphine (B1218219) ligand. wiley.comresearchgate.net Modern biarylphosphine ligands (e.g., XPhos, SPhos) have proven highly effective for the amination of challenging, electron-rich, or sterically hindered aryl chlorides. researchgate.netrsc.org A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine nucleophile in the catalytic cycle.

This methodology allows for the introduction of a diverse array of primary and secondary amines, including anilines, aliphatic amines, and various heterocycles, at the C2 position, replacing the chloro substituent.

Amine Coupling PartnerCatalyst/Ligand System (Example)BasePotential Product Structure
AnilinePd₂(dba)₃ / XPhosNaOtBu2-(Phenylamino) derivative
MorpholinePd(OAc)₂ / SPhosK₂CO₃2-(Morpholino) derivative
n-ButylaminePd₂(dba)₃ / RuPhosLiHMDS2-(Butylamino) derivative
IndolePd(OAc)₂ / BrettPhosK₃PO₄2-(Indol-1-yl) derivative

This table illustrates hypothetical Buchwald-Hartwig amination reactions on the C-Cl bond of the target compound, showcasing the versatility of the method.

Theoretical Principles of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the molecular structure of the derivatives and their chemical reactivity is crucial for designing new compounds and predicting their behavior. Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative framework for this analysis. dalalinstitute.com

The Hammett equation is a foundational tool in physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and reflects its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which is characteristic of a given reaction and its sensitivity to substituent effects. wikipedia.org

For derivatives of this compound, the Hammett equation could be applied to correlate the electronic effects of new substituents (e.g., introduced at C3 or C5) with the rate of a probe reaction occurring elsewhere in the molecule, such as a reaction involving the terminal amine of the side chain. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. nih.gov

Substituent (at C5)Hammett Constant (σ_meta)Predicted Effect on a Reaction with ρ > 0
-NO₂+0.71Rate Acceleration
-CN+0.62Rate Acceleration
-Br+0.39Rate Acceleration
-CH₃-0.07Rate Deceleration
-OCH₃+0.12Rate Acceleration

This table provides examples of Hammett σ_meta constants and their predicted qualitative effect on a reaction that is accelerated by electron-withdrawing groups.

The Taft equation extends the principles of LFERs to aliphatic systems and, crucially, separates electronic effects into polar (inductive) and steric components. wikipedia.org The equation is often written as:

log(k/k₀) = ρσ + δEₛ

where:

σ* is the polar substituent constant (measuring inductive effects).

ρ* is the sensitivity factor for polar effects.

Eₛ is the steric substituent constant.

δ is the sensitivity factor for steric effects. dalalinstitute.com

The Taft equation is particularly relevant for analyzing reactions where steric hindrance near the reaction center is significant. nih.gov For derivatives functionalized at the C3 position, adjacent to the bulky ether linkage, the Taft equation could be used to dissect the steric and electronic contributions of the new substituent on reaction kinetics. For instance, a large, positive δ value would imply that the reaction is highly sensitive to steric bulk and is slowed by larger substituents. wikipedia.org

SubstituentTaft Polar Constant (σ*)Taft Steric Constant (Eₛ)
-H+0.49+1.24
-CH₃0.000.00
-CH₂CH₃-0.10-0.07
-CH(CH₃)₂-0.19-0.47
-C(CH₃)₃-0.30-1.54

This table lists selected Taft polar (σ*) and steric (Eₛ) parameters, which are essential for quantitative structure-reactivity analysis.

The kinetics of any derivatization reaction are governed by the interplay of steric and electronic effects imparted by the substituents on the aromatic ring.

Electronic Effects: The reactivity of the aromatic ring in this compound is modulated by the electronic properties of its three substituents.

-O(CH₂)₃NH₂ group: The ether oxygen is a strong π-donor through resonance (+R effect) and inductively withdrawing (-I effect). The resonance effect dominates, making the group activating and ortho, para-directing for electrophilic aromatic substitution. lumenlearning.comleah4sci.com

The cumulative result is a complex electronic landscape. The ring is generally deactivated towards electrophilic attack compared to benzene, but reactions like DoM are driven by the coordinating power of the ether oxygen rather than the ring's intrinsic nucleophilicity. For nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens would activate the ring, but this reaction is generally difficult on unactivated aryl chlorides and fluorides.

Steric Effects: Steric hindrance plays a critical role in determining regioselectivity and reaction rates.

The chloro group at C2 provides significant steric bulk. This can hinder reactions at the adjacent C3 position, potentially slowing the rate of ortho-lithiation at that site compared to a less substituted analogue. rsc.org In a Buchwald-Hartwig amination at C2, the steric profile of the incoming amine and the phosphine ligand must be carefully considered to achieve efficient coupling. researchgate.net

The propoxyamine side chain is flexible but possesses its own steric footprint, which can influence the accessibility of the C3 and C5 positions to reagents.

Advanced Analytical Methodologies for Research on 3 2 Chloro 4 Fluorophenoxy Propan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(2-Chloro-4-fluorophenoxy)propan-1-amine, providing highly accurate mass measurements that allow for the determination of elemental compositions. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. This capability is vital for confirming the identity of the target compound and for identifying byproducts, impurities, or degradation products in a sample.

During the synthesis of this compound, HRMS can be used to monitor the reaction's progress. By analyzing aliquots from the reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product. The technique's high sensitivity allows for the detection of trace-level intermediates and side-products, offering insights into the reaction mechanism.

For product identification, the compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured to four or five decimal places. This experimental mass is then compared to the theoretical mass calculated from the chemical formula (C₉H₁₁ClFNO). A close match provides strong evidence for the compound's identity. Furthermore, fragmentation analysis (MS/MS) can be performed, where the molecular ion is fragmented and the masses of the resulting fragments are analyzed to further confirm the structure.

Table 1: Hypothetical HRMS Data for this compound

ParameterValueDescription
Chemical FormulaC₉H₁₁ClFNOThe elemental composition of the target compound.
Ionization ModeESI+Electrospray ionization in positive mode, protonating the amine group.
Adduct[M+H]⁺The protonated molecular ion observed.
Theoretical m/z204.0568The calculated exact mass for [C₉H₁₂ClFNO]⁺.
Measured m/z204.0571A hypothetical measured mass from an HRMS instrument.
Mass Error1.5 ppmThe difference between theoretical and measured mass, indicating high accuracy.
Key Fragments (MS/MS)m/z 187.02, 161.04, 44.05Hypothetical fragments corresponding to loss of NH₃, the phenoxy group, and the propanamine side chain, respectively.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.net For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the structure. omicsonline.org

1D NMR (¹H and ¹³C):

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) groups of the propyl chain, and the amine (-NH₂) protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the aromatic carbons (including those bonded to chlorine and fluorine), the ether carbon, and the carbons of the alkyl chain.

2D NMR: While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. encyclopedia.pub It would show correlations between the protons of the -CH₂-CH₂-CH₂- chain, helping to establish the connectivity of the propanamine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. core.ac.uk It is used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. core.ac.uk This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the methylene group adjacent to the oxygen atom to the aromatic carbons, confirming the ether linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
Aromatic CH6.9 - 7.3115 - 125Other aromatic carbons, C-O
Aromatic C-Cl-120 - 130Aromatic protons
Aromatic C-F-155 - 160 (d)Aromatic protons
Aromatic C-O-150 - 155O-CH₂, Aromatic protons
O-C H₂-~4.1~68Aromatic C-O, -CH₂-C H₂-CH₂-
-CH₂-C H₂-CH₂-~2.1~28O-CH₂, -CH₂-NH₂
-C H₂-NH₂~3.0~40-CH₂-C H₂-CH₂-
-NH₂~1.5 (broad)--CH₂-NH₂

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. These two techniques are often complementary. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing specific bonds to stretch or bend. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. For instance, the N-H stretching of the primary amine would appear as a distinct signal or doublet in the 3300-3500 cm⁻¹ region. The C-O stretching of the aryl ether linkage and the C-Cl and C-F bonds would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). encyclopedia.pub It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would yield strong and sharp signals in the Raman spectrum, providing clear evidence of the substituted benzene (B151609) ring.

By using both IR and Raman spectroscopy, a comprehensive vibrational profile of the molecule can be obtained, confirming the presence of all expected functional groups and aiding in structural verification. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
Amine (N-H)Stretch3300 - 3500 (medium)3300 - 3500 (weak)
Alkane (C-H)Stretch2850 - 2960 (medium-strong)2850 - 2960 (strong)
Aromatic (C=C)Stretch1450 - 1600 (medium)1580 - 1610 (strong)
Aryl Ether (C-O)Asymmetric Stretch1200 - 1275 (strong)1200 - 1275 (weak)
C-F BondStretch1000 - 1400 (strong)1000 - 1400 (weak)
C-Cl BondStretch600 - 800 (strong)600 - 800 (strong)

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net While obtaining a suitable single crystal of the parent amine, which is likely a liquid or low-melting solid at room temperature, can be challenging, its derivatives (e.g., hydrochloride or tartrate salts) are often highly crystalline.

The technique involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be generated. This map is then used to determine the exact positions of each atom, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. nih.gov For a derivative of this compound, this analysis would reveal how the molecules interact with each other and with any co-formers (e.g., the chloride ion in a hydrochloride salt), which is crucial for understanding its solid-state properties.

Table 4: Representative Data Obtained from X-ray Crystallographic Analysis

ParameterDescriptionExample Data
Crystal SystemThe geometric category of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=8.7Å, b=10.9Å, c=19.5Å, β=89.0°
Bond LengthsPrecise distances between bonded atoms.C-Cl: 1.74 Å; C-F: 1.36 Å; C-N: 1.47 Å
Bond AnglesAngles formed by three connected atoms.C-O-C: 118.5°; O-C-C: 109.1°
Hydrogen BondsKey intermolecular interactions identified.N-H···Cl⁻

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatography is a fundamental set of techniques used to separate, identify, and quantify the components of a mixture. unige.ch For a pharmaceutical intermediate like this compound, chromatographic methods are essential for quality control and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is the workhorse technique for assessing the purity of non-volatile to semi-volatile organic compounds. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through at different rates, leading to separation. A UV detector is commonly used for detection, as the aromatic ring in the target compound will absorb UV light. HPLC can accurately quantify the main compound and detect impurities, with detection limits often in the parts-per-million (ppm) range.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net As the separated components elute from the LC column, they are introduced into the mass spectrometer. This provides not only the retention time (from LC) but also the mass-to-charge ratio (from MS) for each component, allowing for positive identification of impurities and degradation products, even when reference standards are not available.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. thermofisher.com The parent amine may have limited volatility, but it can be analyzed after a derivatization step (e.g., acylation) to make it more suitable for GC analysis. This technique is particularly useful for identifying volatile impurities from the synthesis, such as residual solvents or starting materials. The sample is vaporized and separated in a gas-phase column before being detected by a mass spectrometer. researchgate.net

Table 5: Comparison of Chromatographic Techniques for Analysis

TechniquePrinciplePrimary Use for this CompoundAdvantagesLimitations
HPLC-UV Liquid-phase separation based on polarity, detection via UV absorbance.Purity determination and quantification.Robust, reproducible, excellent for quantification.Does not provide structural information on unknown impurities.
LC-MS HPLC separation coupled with mass spectrometric detection.Identification of impurities and degradation products.High sensitivity and specificity; provides molecular weight information.Quantification can be less straightforward than HPLC-UV.
GC-MS Gas-phase separation based on volatility, detection by MS.Analysis of volatile impurities and starting materials.Excellent separation efficiency for volatile compounds.May require derivatization for the target amine; not suitable for non-volatile substances.

Computational and Theoretical Chemical Studies of 3 2 Chloro 4 Fluorophenoxy Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. wikipedia.org These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels. rsc.org For 3-(2-Chloro-4-fluorophenoxy)propan-1-amine, these calculations would reveal insights into its stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. ossila.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.org For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The amine group, with its lone pair of electrons, would be expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack. The aromatic ring, influenced by the electron-withdrawing chloro and fluoro groups, would likely be a major contributor to the LUMO, indicating its susceptibility to nucleophilic attack.

Illustrative Data Table for HOMO-LUMO Analysis This table presents hypothetical data to illustrate the expected output of a quantum chemical calculation for this compound.

Parameter Energy (eV)
HOMO Energy -8.50
LUMO Energy -1.25

| HOMO-LUMO Gap | 7.25 |

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) surface, is a visual representation of the charge distribution within a molecule. libretexts.orguni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The EPS map uses a color spectrum to indicate different regions of charge, typically with red representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. avogadro.cc

For this compound, an EPS map would highlight the electronegative atoms, such as chlorine, fluorine, oxygen, and nitrogen, as regions of negative potential (red). The amine group's lone pair would be a prominent electron-rich site. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely be depicted as regions of positive potential (blue), indicating they are electron-deficient. This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other charged or polar species. libretexts.org

Fukui functions are a concept within Density Functional Theory (DFT) that describe the change in electron density at a specific point in a molecule when an electron is added or removed. acs.orgscm.com These functions are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. hackernoon.comscm.com

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

By calculating the Fukui functions for this compound, one could quantitatively determine the atoms most susceptible to different types of chemical reactions. It would be expected that the nitrogen atom of the amine group would have a high value for f-(r), confirming its role as a primary site for electrophilic attack. The carbon atoms on the aromatic ring would likely have high values for f+(r), indicating their susceptibility to nucleophilic attack.

Illustrative Data Table for Condensed Fukui Functions This table presents hypothetical condensed Fukui function values for selected atoms in this compound to illustrate how local reactivity is quantified.

Atom f+ (for nucleophilic attack) f- (for electrophilic attack)
N (amine) 0.05 0.35
C (aromatic, ortho to Cl) 0.18 0.02
C (aromatic, ortho to F) 0.22 0.03

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their corresponding energies. drugdesign.orgresearchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. longdom.orglibretexts.org By mapping the PES, one can identify the stable conformations of a molecule, which correspond to the energy minima on the surface. huntresearchgroup.org.uk Transition states, which are the energy maxima between stable conformations, can also be located, providing insight into the energy barriers for conformational changes. fiveable.me

For this compound, a PES mapping would involve systematically rotating the flexible bonds, such as the C-O and C-C single bonds in the propanamine chain, and calculating the energy at each step. This would reveal the most stable conformations and the energy required to interconvert between them. The interactions between the aromatic ring and the amine group would likely lead to several low-energy conformations.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.orgnih.gov Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational changes of a molecule over time in the presence of a solvent. nih.govtandfonline.com In an MD simulation, the atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. drugdesign.org

By performing MD simulations of this compound in different solvents (e.g., water, ethanol, chloroform), one could observe how the solvent molecules interact with the solute and influence its conformational preferences. rsc.org In a polar solvent like water, conformations that allow for hydrogen bonding between the amine group and water molecules would likely be favored. In a nonpolar solvent, intramolecular interactions might play a more significant role in determining the preferred conformation. These simulations provide a dynamic picture of the molecule's behavior in a realistic environment. nih.gov

Illustrative Data Table for Conformational Analysis in Different Solvents This table presents hypothetical data on the relative populations of different conformers of this compound in various solvents, as would be determined from molecular dynamics simulations.

Conformer Population in Water (%) Population in Chloroform (%)
Extended 60 30
Folded (intramolecular H-bond) 25 55

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. By simulating reactions at a molecular level, researchers can understand reaction rates, mechanisms, and the influence of various conditions, such as the choice of solvent. researchgate.netrsc.orgrsc.org

Free Energy Profiles of Key Reactions

A likely synthetic route for this compound is the Williamson ether synthesis. rsc.orgmasterorganicchemistry.com This reaction would involve the nucleophilic substitution (SN2) reaction between the sodium salt of 2-chloro-4-fluorophenol (B157789) (the alkoxide) and a 3-halopropan-1-amine derivative.

Computational methods, particularly Density Functional Theory (DFT) and ab initio molecular dynamics, are used to model the free energy profile of such SN2 reactions. acs.orgresearchgate.net The profile maps the change in Gibbs free energy as the reactants are converted into products. Key points on this profile include the initial reactants, a pre-reaction complex, the transition state (TS), a post-reaction complex, and the final products.

The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier (ΔG‡) for the reaction. A lower activation energy corresponds to a faster reaction rate. Quantum mechanical calculations can elucidate the geometry of the transition state, which for an SN2 reaction typically involves a five-coordinate carbon atom. masterorganicchemistry.com Solvation effects, which can significantly impact reaction barriers, are also incorporated into these models. researchgate.netrsc.orgaiche.org

Reaction CoordinateStateRelative Free Energy (ΔG, kcal/mol) (Illustrative)Key Characteristics
RReactants (2-chloro-4-fluorophenoxide + 3-halopropan-1-amine)0.0Separated species in solvent.
RCPre-reaction Complex-2.5Ion-dipole complex formed before bond formation.
TSTransition State+18.0Highest energy point; partial C-O bond formation and C-Halogen bond breaking.
PCPost-reaction Complex-22.0Product ether associated with the halide anion.
PProducts (this compound + Halide)-20.0Separated products in solvent.

Computational Design of Catalytic Pathways

Computational chemistry provides a framework for the rational design of new catalysts or the optimization of existing ones. cambridge.orgd-nb.info For the synthesis of this compound, this could involve designing a catalyst that lowers the activation energy of the Williamson ether synthesis or enables an alternative, more efficient reaction pathway.

The process often begins with proposing a reaction mechanism on a catalyst surface or within the active site of an enzyme. cambridge.org DFT calculations are then used to determine the energetics of each elementary step, including the adsorption of reactants, the breaking and forming of chemical bonds in various transition states, and the desorption of products. acs.orgrsc.org This information is used to build microkinetic models that can predict macroscopic reaction properties like turnover frequency (TOF) and selectivity under different conditions. d-nb.info

Catalyst CandidateAdsorption Energy of Phenoxide (eV) (Illustrative)ΔG‡ for C-O Formation (kcal/mol) (Illustrative)Predicted Turnover Frequency (s⁻¹) (Illustrative)
Catalyst A (e.g., Cu surface)-2.115.21.5 x 10⁻²
Catalyst B (e.g., Ag/Cu alloy)-1.812.53.2 x 10¹
Catalyst C (e.g., Pd-doped MOF)-1.511.05.8 x 10²

Ligand-Target Interaction Modeling for Theoretical Binding Studies (Non-Biological Contexts)

Beyond reaction chemistry, computational models can predict how a molecule like this compound might interact with various materials or surfaces. This is crucial for applications in materials science, sensor development, or chromatography, where understanding non-covalent binding is key.

Docking Studies and Scoring Functions (Theoretical binding)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com While commonly used in drug discovery for protein targets, the principles are applicable to non-biological systems, such as predicting how a small molecule might bind to a functionalized surface, a polymer, or within the pores of a material like a metal-organic framework (MOF). nih.govresearchgate.net

The process involves generating a multitude of possible binding poses of the ligand (in this case, this compound) with the target surface or material. Each of these poses is then evaluated by a scoring function, which estimates the binding free energy. plos.orgbiorxiv.org These scoring functions typically account for forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding. The pose with the lowest (most favorable) score is predicted as the most likely binding mode. plos.org

For example, one could model the interaction of the amine group of the title compound with a carboxylate-functionalized surface, predicting the strength and geometry of the resulting hydrogen bonds and ionic interactions. researchgate.netacs.orgacs.org

Target SurfacePredicted Binding Energy (kcal/mol) (Illustrative)Key Interactions Predicted
Graphene Oxide-7.5π-π stacking (aromatic ring), H-bonding (amine to oxygen groups)
Carboxylate-SAM-9.8Ionic interaction (protonated amine to carboxylate), H-bonding
Silica (SiO₂)-5.2H-bonding (amine to silanol (B1196071) groups)

Pharmacophore Modeling and Virtual Screening (Ligand design principles)

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's interactions. dovepress.comdergipark.org.tr A pharmacophore model can be generated based on the structure of a single molecule, like this compound, to represent its key interaction points. nih.gov

This model then serves as a 3D query for virtual screening, a computational method to search large databases of chemical compounds to find other molecules that match the pharmacophore. wikipedia.orgpatsnap.com This ligand-based approach is powerful for discovering novel molecules with similar potential binding properties without knowledge of a specific target structure. mdpi.comacs.org In a non-biological context, this could be used to find molecules that might have similar adhesion properties to a specific surface or similar performance as a chemical probe. The success of a virtual screen is often measured by its "hit rate"—the percentage of tested compounds that show the desired activity. patsnap.com

Pharmacophore FeatureSource on this compound
Hydrogen Bond DonorPrimary Amine (-NH₂)
Hydrogen Bond AcceptorEther Oxygen (-O-), Fluorine (-F)
Aromatic Ring2-Chloro-4-fluorophenyl group
Hydrophobic GroupPropyl chain, Aromatic ring

Future Research Directions and Outlook for 3 2 Chloro 4 Fluorophenoxy Propan 1 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 3-(2-Chloro-4-fluorophenoxy)propan-1-amine and its derivatives will likely focus on developing more sustainable and efficient methods. While traditional approaches like the Williamson ether synthesis are effective, they often involve harsh conditions and produce significant salt waste. acs.orgjk-sci.combyjus.com

Future research could explore:

Green Williamson Ether Synthesis: Investigating alternative, eco-friendly versions of the Williamson ether synthesis is a promising avenue. acs.org This could involve using phase-transfer catalysts or micellar media to facilitate the reaction in aqueous or other green solvents, reducing the reliance on volatile organic compounds. researchgate.netchegg.com High-temperature catalytic processes using weaker alkylating agents could also offer a more atom-economical route. acs.org

Biocatalytic Routes: The use of enzymes in chemical synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. mdpi.commanchester.ac.uk Research into enzymes like transaminases or amine dehydrogenases could lead to novel biocatalytic pathways for producing chiral versions of this compound from corresponding carbonyl precursors. mdpi.comfrontiersin.org Such enzymatic processes are a greener alternative to traditional metal-catalyzed reductions. mdpi.com

Reductive Amination: A well-established method for amine synthesis is the reductive amination of aldehydes and ketones. pressbooks.pub Future work could focus on optimizing this reaction for the synthesis of the target compound, perhaps from 3-(2-chloro-4-fluorophenoxy)propanal. This could involve using heterogeneous catalysts for easier separation and recycling or employing biological reducing agents like NADH. pressbooks.pubmdpi.com

Investigation of Undiscovered Chemical Transformations and Reactivities

The chemical reactivity of this compound has not been extensively studied. Its structure, featuring a primary amine and a halogenated aromatic ring, suggests a rich and varied chemistry waiting to be uncovered.

Key areas for future investigation include:

Amine Derivatization: The primary amine is a key functional group for derivatization. Future studies will likely explore its reaction with a wide range of electrophiles to form amides, sulfonamides, carbamates, and ureas. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of molecules. nih.gov

Aromatic Ring Functionalization: The chloro and fluoro substituents on the phenyl ring influence its electronic properties and reactivity in electrophilic substitution reactions. rsc.org While these halogens are generally deactivating, their directing effects could be exploited for further selective functionalization of the aromatic ring. Computational studies could help predict the reactivity of the different positions on the ring towards various electrophiles. rsc.org

Reactivity of Halogens: The chlorine and fluorine atoms themselves could be sites of chemical transformation. While the carbon-fluorine bond is one of the strongest in organic chemistry, the carbon-chlorine bond can participate in various cross-coupling reactions. wikipedia.org Exploring conditions for selective nucleophilic aromatic substitution or metal-catalyzed cross-coupling could open up avenues for creating more complex molecules. The reactivity of such halogenated compounds can be influenced by their electronic environment. nih.gov

Potential in Materials Science as a Monomer or Cross-linking Agent

The bifunctional nature of this compound, possessing a reactive primary amine and a robust fluoroaromatic moiety, makes it an interesting candidate for applications in materials science.

Future research in this area could focus on:

Polymer Synthesis: Primary amines are common monomers in the synthesis of various polymers, including polyamides, polyimines, and polyurethanes. vot.pl The title compound could be explored as a monomer or co-monomer in polymerization reactions with diacyl chlorides, dialdehydes, or diisocyanates to create novel polymers.

Functional Materials: The presence of fluorine in the molecule is particularly noteworthy. Fluorinated compounds are widely used in materials science due to the unique properties they impart, such as high thermal and oxidative stability, hydrophobicity, and low surface energy. researchgate.netman.ac.ukpsu.edu Polymers incorporating the 3-(2-Chloro-4-fluorophenoxy) moiety could exhibit enhanced thermal stability, chemical resistance, or specific surface properties.

Cross-linking Applications: The primary amine can also act as a cross-linking agent for other polymer systems, such as epoxy resins. Its incorporation could modify the mechanical and thermal properties of the resulting thermoset materials.

Development of High-Throughput Screening Methods for Chemical Library Synthesis

In drug discovery, the synthesis of large and diverse chemical libraries is crucial for identifying new lead compounds. nih.gov this compound is an excellent starting point for library synthesis due to its reactive primary amine.

Future directions include:

Parallel Synthesis: The development of parallel synthesis protocols using the title compound as a scaffold would enable the rapid generation of a large number of derivatives. enamine.net By reacting the amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in a multi-well plate format, a library of compounds with varied functionalities can be quickly assembled. nih.gov

Diversity-Oriented Synthesis: Beyond simple derivatization of the amine, multi-step reaction sequences can be designed to create more complex and structurally diverse molecules starting from this scaffold. This approach aims to explore a wider chemical space to increase the chances of finding biologically active compounds.

Integration with Screening: The synthesized libraries can be directly used in high-throughput screening (HTS) campaigns to identify compounds with desired biological activities. enamine.net The development of efficient purification and analytical methods compatible with high-throughput formats will be essential for the success of such endeavors.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. nih.govresearchgate.netoxfordglobal.com

The synthesis and derivatization of this compound are well-suited for these advanced technologies:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the ability to easily scale up production. mdpi.comnih.govscielo.brresearchgate.netasynt.com Future research could focus on developing continuous flow processes for both the synthesis of the core molecule and its subsequent derivatization in the creation of chemical libraries.

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with minimal human intervention, significantly accelerating the synthesis of new molecules. nih.govsigmaaldrich.com Integrating the synthesis of derivatives of this compound into such platforms would allow for the rapid generation of compounds for structure-activity relationship (SAR) studies in drug discovery programs. These platforms can combine synthesis, purification, and analysis in a seamless workflow. nih.gov

AI and Machine Learning: The data generated from automated synthesis and high-throughput screening can be used to train machine learning algorithms to predict the properties and activities of new, virtual compounds. nih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, making the discovery process more efficient.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloro-4-fluorophenoxy)propan-1-amine, and how can yield and purity be maximized?

Methodological Answer:

  • Step 1: Start with nitration of 2-chloro-4-fluorophenol to introduce a nitro group at the desired position.
  • Step 2: Reduce the nitro group to an amine via catalytic hydrogenation (e.g., using Pd/C or Raney Ni).
  • Step 3: Perform a nucleophilic substitution reaction with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Optimization: Use high-purity reagents and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>75%) are achievable by controlling stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and amine proton integration.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C₉H₁₀ClFNO).
  • X-ray Crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if polymorphs are suspected .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

Methodological Answer:

  • Target Selection: Prioritize receptors/enzymes with structural similarity to known phenoxy-amine targets (e.g., GPCRs, monoamine transporters).
  • In Vitro Assays:
    • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
    • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) at 10–100 μM concentrations.
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (buffer pH, temperature, solvent controls).
  • Orthogonal Validation: Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics independently.
  • Structural Analysis: Co-crystallize the compound with the receptor (if feasible) using SHELXD/SHELXE for phase determination .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysis: Use chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed coupling reactions.
  • Chromatographic Separation: Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent.
  • Crystallization-Induced Resolution: Recrystallize diastereomeric salts (e.g., with tartaric acid derivatives) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., serotonin receptors).
  • QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) into regression models.
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .

Q. What experimental approaches can elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) stress.
  • Degradant Identification: LC-MS/MS to detect and characterize breakdown products (e.g., dehalogenation or oxidation byproducts).
  • Stability Profiling: Store samples at 4°C, 25°C, and 40°C/75% RH for 1–3 months; monitor via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.